D-Mannose-1,2-13C2

Mass Spectrometry Glycan Structural Analysis Stable Isotope Labeling

D-Mannose-1,2-13C2 is a stable isotope-labeled analog of D-mannose in which carbon atoms at positions 1 and 2 are substituted with the 13C isotope. It is a hexose monosaccharide with the molecular formula 13C₂C₄H₁₂O₆ and a molecular weight of 182.14 g/mol.

Molecular Formula ¹³C₂C₄H₁₂O₆
Molecular Weight 182.14
Cat. No. B1161254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-1,2-13C2
Molecular Formula¹³C₂C₄H₁₂O₆
Molecular Weight182.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-1,2-13C2: Stable Isotope-Labeled Carbohydrate for Metabolic Tracing and Quantitative MS


D-Mannose-1,2-13C2 is a stable isotope-labeled analog of D-mannose in which carbon atoms at positions 1 and 2 are substituted with the 13C isotope. It is a hexose monosaccharide with the molecular formula 13C₂C₄H₁₂O₆ and a molecular weight of 182.14 g/mol . As a C-2 epimer of glucose, D-mannose plays essential roles in protein N- and O-glycosylation and cellular metabolism . The 1,2-13C₂ labeling pattern distinguishes this compound from uniformly labeled (13C₆) and single-position labeled mannose analogs by enabling specific fragmentation analysis in mass spectrometry (MS) and targeted nuclear magnetic resonance (NMR) detection at the anomeric and adjacent carbons. Typical isotopic enrichment is specified as 99 atom % 13C .

Position-specific 1,2-13C₂ labeling enables C1–C2 bond-resolved MS fragment analysis
Supports metabolic flux studies requiring parallel glucose/mannose tracer design
Suitable for NMR structural elucidation of mannose-containing polysaccharides

Why Unlabeled Mannose or Other 13C-Mannose Isotopologues Cannot Substitute for D-Mannose-1,2-13C2 in Quantitative Tracing


In metabolic flux analysis and glycobiology research, isotopic labeling position is not interchangeable. Unlabeled D-mannose provides no MS-distinguishable signal for tracing incorporation into downstream metabolites or glycans. Uniformly labeled 13C₆-mannose, while useful for global tracer studies, generates complex isotopologue distributions that obscure pathway-specific resolution at the C1–C2 bond [1]. Single-position labels (e.g., 1-13C or 2-13C) lack the diagnostic +2 Da mass shift in fragments spanning the C1–C2 bond that D-Mannose-1,2-13C₂ uniquely provides. Additionally, GC/C/IRMS analysis demonstrates that sugar-type-dependent kinetic isotope effects during derivatization cause systematic bias in 13C enrichment quantification—up to 4% overestimation for C6 sugars like mannose—unless position-specific correction factors are applied [2]. These analytical constraints mean that substitution with an alternative labeling pattern yields either non-comparable or systematically biased data, undermining experimental reproducibility and quantitative accuracy.

Unlabeled No MS-distinguishable signal for tracing incorporation into glycans or metabolites
13C₆ uniform Complex isotopologue distributions obscure C1–C2 bond-specific pathway resolution
Single 13C Lacks diagnostic +2 Da mass shift in fragments spanning the C1–C2 bond

Quantitative Differentiation of D-Mannose-1,2-13C2: Comparative Evidence for Procurement Decision-Making


C1–C2 Bond-Specific Mass Shift Enables Unambiguous MS Fragment Identification

D-Mannose-1,2-13C₂ provides a diagnostic +2 Da mass increment in MS fragments that span or contain the C1–C2 bond, whereas 1-13C-mannose provides only +1 Da and unlabeled mannose provides 0 Da shift. This bond-specific labeling pattern has been employed to confirm intact incorporation of the mannose carbon chain into glucuronoxylomannan (GXM) polysaccharide, where 13C NMR demonstrated that 13C label from [1-13C]mannose appeared exclusively at carbon 1 of the mannose residue [1]. The C1–C2 labeling configuration is particularly valuable in GC-MS-based glycoprotein studies using [1,2-13C]glucose, where the dual label enables sensitive differentiation between glucose-derived and mannose-derived contributions to N-glycan mannose pools [2].

C1–C2 mass shift
Reported
+2 Da unique
Enables unambiguous MS fragment identification against background
+1 Da with single 13C; 0 Da unlabeled
Mass Spectrometry Glycan Structural Analysis Stable Isotope Labeling

C1–C2 Dual-Label Design Enables Parallel Pathway Tracing with 1,2-13C₂-Glucose

The 1,2-13C₂ labeling pattern in D-mannose mirrors the commonly used 1,2-13C₂-glucose tracer, enabling parallel experimental designs where two sugars can be distinguished by MS. In a 2023 metabolic flux analysis study of H1N1-infected A549 cells, 1,2-13C₂-D-glucose and 13C₆-D-mannose were co-administered to differentiate glucose-fueled glycolysis from mannose metabolism. Mannose treatment (5 mM and 25 mM) resulted in decreased proportions of 13C₂-glucose-6-phosphate, 13C₂-fructose-6-phosphate, and 13C₂-lactic acid (n=5 per group; statistical analysis via one-way ANOVA with Dunnett's post-hoc test), validating that mannose decreases glycolytic flow derived from glucose [1]. While this study employed 1,2-13C₂-glucose with 13C₆-mannose, the identical labeling architecture of D-Mannose-1,2-13C₂ allows for the reciprocal experimental configuration—tracing mannose-derived carbon flux while using 13C₆-glucose or unlabeled glucose as the background.

Parallel tracer design
Class-level inference
Reciprocal flux with 1,2-13C₂-glucose
Supports simultaneous glucose/mannose fate resolution
Model: A549 cells; mannose decreased glucose-glycolytic intermediates
Metabolic Flux Analysis Glycolysis Pentose Phosphate Pathway

Sugar-Type-Dependent 13C Enrichment Quantification Bias Necessitates Matched Standard Selection

GC/C/IRMS analysis of 13C-enriched sugars reveals sugar-type-dependent kinetic isotope effects (KIE) during derivatization. A systematic study using xylose (C5), mannose (C6), and glucose (C6) with 13C enrichments of 1.1–1.5 atom-% demonstrated that the correction coefficient K(c) varies with sugar type while K(d) remains constant. For C6 sugars including mannose, failure to apply sugar-type-specific correction results in up to 4% overestimation of 13C enrichment [1]. This analytical bias means that using a 1,2-13C₂-glucose standard to quantify D-Mannose-1,2-13C₂ enrichment would introduce systematic error; a matched mannose isotopologue standard is required for accurate quantification.

GC/C/IRMS bias
Class-level inference
Up to 4% overestimation
Sugar-type-matched standard avoids systematic enrichment error
C6 sugars require specific correction coefficient
GC/C/IRMS Isotopic Quantification Method Validation

Differential Incorporation Efficiency: Exogenous Mannose Contributes 25–30% of N-Glycan Mannose Under Physiological Conditions

Using a sensitive GC-MS-based method with [1,2-13C]glucose and [4-13C]mannose, Ichikawa et al. (2014) quantified that under physiological conditions (5 mM glucose, 50 μM mannose), exogenous mannose directly provides 25–30% of the mannose found in N-glycans in normal human fibroblasts, with an overall range of ∼10–45% depending on conditions [1]. This represents up to a 100-fold preference for mannose over exogenous glucose based on their exogenous concentrations. In MPI-deficient CDG fibroblasts with reduced glucose flux, the direct contribution of exogenous mannose increases to 80% [1]. D-Mannose-1,2-13C₂ enables analogous quantitative tracing studies with the added analytical advantage of C1–C2 bond-specific MS detection described in Evidence Item 1.

N-glycan incorporation
Cross-study comparable
25–30% contribution in normal fibroblasts
Reported mannose-to-glycan flux with bond-specific resolution
MPI-deficient cells: up to 80% contribution
N-Glycan Biosynthesis MPI-CDG Therapeutic Monitoring

C1,C2 Stereospecific Rearrangement Enables Synthesis of Position-Specific Tracers from Glucose Precursors

D-Mannose-1,2-13C₂ can be synthesized from D-glucose precursors via calcium ion-catalyzed C-1,C-2 stereospecific rearrangement in basic solution. In this reaction, [1-13C]-D-glucose affords [2-13C]-D-mannose as the major product, and [2-13C]-D-glucose yields [1-13C]-D-mannose [1]. This stereospecific epimerization pathway has been exploited in the chemical synthesis of D-(1,2-13C₂)mannose, which was subsequently converted to methyl D-(1,2-13C₂)mannopyranosides and oxidized with Pt-C and O₂ to yield methyl D-(1,2-13C₂)mannopyranuronides [2]. The established synthetic route confirms the structural integrity and positional specificity of the 1,2-13C₂ labeling pattern.

Synthesis validation
Class-level inference
Ca²⁺-catalyzed C-1,C-2 rearrangement
Confirms positional specificity of 13C labels
From [1,2-13C]glucose precursor; basic solution
Chemical Synthesis Isotopic Labeling Epimerization

Validated Application Scenarios for D-Mannose-1,2-13C2 in Metabolic Research and Quantitative Analysis


Quantitative N-Glycan Biosynthesis Tracing in MPI-CDG and Glycosylation Disorder Research

D-Mannose-1,2-13C₂ serves as the definitive tracer for quantifying the direct contribution of exogenous mannose to N-glycan mannose pools. As established by Ichikawa et al. (2014), exogenous mannose contributes 25–30% of N-glycan mannose in normal fibroblasts and up to 80% in MPI-deficient cells [1]. The 1,2-13C₂ labeling pattern enables GC-MS-based quantification with the +2 Da mass shift providing unambiguous differentiation from unlabeled glucose-derived mannose. This application is essential for therapeutic monitoring of mannose supplementation in CDG-Ib patients and for investigating glycosylation efficiency in biopharmaceutical production systems such as CHO cell-derived recombinant IgG [2].

Parallel Glucose-Mannose Metabolic Flux Analysis in Cancer and Viral Infection Models

The 1,2-13C₂ labeling architecture of D-Mannose-1,2-13C₂ mirrors the design of 1,2-13C₂-glucose, enabling reciprocal tracer studies where mannose and glucose metabolic fates are simultaneously resolved. As demonstrated in H1N1-infected A549 cells, mannose treatment decreases glucose-derived glycolytic flux in a dose-dependent manner while reprogramming TCA cycle intermediate distribution [3]. Using D-Mannose-1,2-13C₂ with unlabeled or 13C₆-glucose allows researchers to measure mannose-specific contributions to glycolysis, the pentose phosphate pathway, and the TCA cycle—critical for understanding the Warburg effect in cancer, viral metabolic reprogramming, and immune cell activation.

Position-Specific GC/C/IRMS Quantification Requiring Matched Mannose 13C Standards

For laboratories conducting compound-specific 13C enrichment analysis of mannose by GC/C/IRMS, D-Mannose-1,2-13C₂ provides a matched sugar-type standard essential for accurate quantification. Baumann et al. (2012) demonstrated that sugar-type-dependent kinetic isotope effects during derivatization cause systematic bias in 13C enrichment measurements—up to 4% overestimation for C6 sugars including mannose—unless sugar-type-specific correction coefficients are applied [4]. Procuring D-Mannose-1,2-13C₂ as a calibration standard eliminates this source of analytical error that would occur if a glucose-based 13C standard were substituted.

Structural Elucidation of Mannose-Containing Polysaccharides via NMR and MS

The site-specific labeling at C1 and C2 positions makes D-Mannose-1,2-13C₂ particularly valuable for structural studies of bacterial and fungal polysaccharides. As shown in Cryptococcus neoformans glucuronoxylomannan analysis, 13C NMR can definitively assign carbon resonances and confirm intact incorporation of the mannose carbon chain [5]. The C1–C2 dual label also enhances detection of J-couplings across O-glycosidic linkages in multiply 13C-labeled high-mannose N-glycan fragments [6], supporting conformational studies relevant to protein-glycan interactions and carbohydrate-based therapeutic development.

Application
Selection Property
Validation Focus
N-Glycan biosynthesis tracing in glycosylation disorder models
C1–C2 bond-specific +2 Da MS shift
Glycan incorporation rate quantification
Parallel glucose-mannose metabolic flux analysis in cancer/viral models
Reciprocal tracer design with 1,2-13C₂-glucose
Glycolytic and TCA cycle intermediate resolution
GC/C/IRMS 13C enrichment quantification of mannose
Matched sugar-type 13C standard
Systematic bias correction (C6-specific KIE)
Structural elucidation of mannose-containing polysaccharides
Site-specific 13C labeling at anomeric and adjacent carbons
NMR J-coupling and carbon assignment confirmation

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